molecular formula C16H20N2O4 B321288 2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321288
M. Wt: 304.34 g/mol
InChI Key: JQAXUWAICJLUCW-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and an amide linkage with a 2-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound using reagents such as potassium permanganate or chromium trioxide.

    Amide formation: The amide linkage is formed by reacting the carboxylic acid with an amine, in this case, 2-methylbenzoylamine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carboxylic acid group, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler compound with a similar cyclohexane ring but lacking the amide and carboxylic acid groups.

    Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the amide linkage.

    2-Methylbenzamide: Contains the 2-methylbenzoyl group and amide linkage but lacks the cyclohexane ring.

Uniqueness

2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(1S,2R)-2-[[(2-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20N2O4/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13+/m1/s1

InChI Key

JQAXUWAICJLUCW-OLZOCXBDSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2C(=O)O

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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